3-Methylpyridine-2-sulfonyl fluoride
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Overview
Description
3-Methylpyridine-2-sulfonyl fluoride is an organic compound with the molecular formula C6H6FNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a sulfonyl fluoride group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpyridine-2-sulfonyl fluoride typically involves the introduction of a sulfonyl fluoride group into the pyridine ring. One common method is the reaction of 3-methylpyridine with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the sulfonyl fluoride group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Methylpyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Sulfonamides: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Coupled Products: Formed from coupling reactions with aryl or alkyl halides.
Scientific Research Applications
3-Methylpyridine-2-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 3-Methylpyridine-2-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites on enzymes, leading to the inhibition of enzyme activity. This interaction is particularly significant in the inhibition of serine proteases, where the sulfonyl fluoride group forms a covalent bond with the active site serine residue, thereby blocking the enzyme’s catalytic activity .
Comparison with Similar Compounds
2-Fluoro-3-methylpyridine: A fluorinated derivative of 3-methylpyridine with similar chemical properties.
3-Methylpyridine-2-sulfonamide: A sulfonamide derivative with different reactivity and applications.
3-Methylpyridine-2-sulfonic acid: An oxidized form with distinct chemical behavior
Uniqueness: 3-Methylpyridine-2-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts specific reactivity and makes it a valuable reagent in organic synthesis. Its ability to inhibit enzymes also distinguishes it from other similar compounds, making it a compound of interest in biochemical research .
Properties
IUPAC Name |
3-methylpyridine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c1-5-3-2-4-8-6(5)11(7,9)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZRNZGQYHMQFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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